(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Overview
Description
Prostaglandin D2 (PGD2) is one of the five primary enzymatic prostaglandins derived directly from PGH2. Many of the biological effects of PGD2 are transduced in vivo by a classical 7-transmembrane GPCR, the DP1 receptor. However, a second receptor, the chemokine-related CRTH2 receptor, also binds PGD2. This new receptor was recently identified on human eosinophils, where it binds selectively the PGD2 metabolite 13,14-dihydro-15-keto PGD2. 11-deoxy-11-methylene-15-keto PGD2 was prepared as a more chemically stable ligand for this receptor. There are no published studies of the pharmacological properties of 11-deoxy-11-methylene-15-keto PGD2.
Scientific Research Applications
Isolation and Characterization in Pharmaceutical Compounds
A derivative of this compound has been isolated and characterized in the context of pharmaceuticals, particularly in the preparation of an anti-glaucoma agent, Tafluprost. Docking studies have indicated that this derivative exhibits anti-glaucoma properties (Jaggavarapu et al., 2020).
Biological Activity in Fungal Endophytes
Fungal endophytes produce a variety of compounds structurally similar to (Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid. These compounds have been found in mangrove endophytes, showing potential biological significance (Guan et al., 2005).
Antibacterial Applications
Related structures have been synthesized for their potential antibacterial properties. These compounds, derived from fatty acid hydrazides similar in structure to the compound , have shown antimicrobial activity against various bacteria, including E. coli (Banday et al., 2010).
Utility in Synthetic Organic Chemistry
This compound's structure is relevant in synthetic organic chemistry for the synthesis of various organic compounds, including carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, demonstrating its versatility in chemical synthesis (Hanzawa et al., 2012).
Role in Eicosanoid Biomarkers
In biomedical research, metabolites structurally related to this compound have been used as biomarkers for oxidative damage and inflammation, particularly in the context of cigarette smoking. Their levels have been studied for longitudinal stability and have been linked to inflammation and oxidative damage (Carmella et al., 2019).
properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,18-20,23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKCJFTIGHOEX-WQXLGBCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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